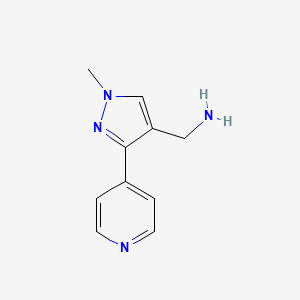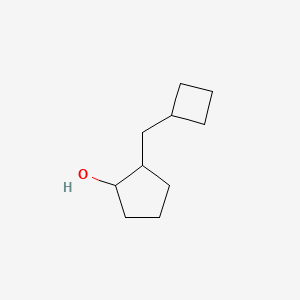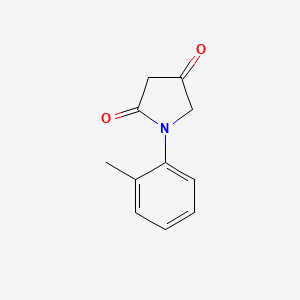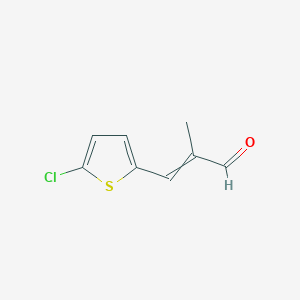![molecular formula C8H7N3O2 B1432531 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1522530-72-8](/img/structure/B1432531.png)
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Overview
Description
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to impact a variety of biological pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound would have significant effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(acylethynyl)pyrroles with propargylamine followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide can yield the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group, using reagents like thionyl chloride or phosphorus pentachloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibition activity similar to this compound. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and selectivity.
Properties
IUPAC Name |
5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-5(8(12)13)6-7(11)10-3-2-9-6/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTXTPZUGLUCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine](/img/structure/B1432448.png)












![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)
